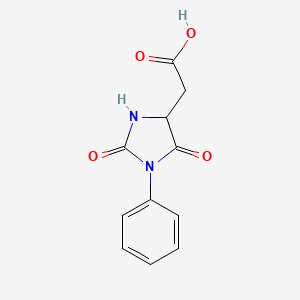
3-Bromo-2,6-dimethoxybenzoic acid
概述
描述
3-Bromo-2,6-dimethoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C9H9BrO4 and a molecular weight of 261.07 g/mol . This compound is characterized by the presence of bromine and methoxy groups attached to a benzoic acid core. It is a white to off-white solid with a melting point of 146°C and is slightly soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethyl acetate .
作用机制
Mode of Action
3-Bromo-2,6-dimethoxybenzoic acid is known to participate in Suzuki–Miyaura coupling reactions . In this process, the compound interacts with a metal catalyst, such as palladium, in a series of electronically divergent processes. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway would depend on the specific context and the other compounds involved in the reaction.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of its use. Given its involvement in Suzuki–Miyaura coupling reactions, it can be inferred that the compound plays a role in the formation of new carbon-carbon bonds , which could influence the structure and function of various biomolecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which the compound participates are known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups and the pH of the environment could potentially influence the compound’s action. Furthermore, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at room temperature .
准备方法
The synthesis of 3-Bromo-2,6-dimethoxybenzoic acid typically involves the bromination of 2,6-dimethoxybenzoic acid. One common method includes the following steps :
Preparation of 2,6-dimethoxybenzoic acid: This can be synthesized from 1,3-dimethoxybenzene and carbon dioxide.
Bromination: The 2,6-dimethoxybenzoic acid is then brominated using bromine in the presence of a catalyst such as iron or aluminum chloride to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
3-Bromo-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Bromo-2,6-dimethoxybenzoic acid has several applications in scientific research:
Biology: It can be used in the study of enzyme inhibition and as a building block for bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
3-Bromo-2,6-dimethoxybenzoic acid can be compared with other similar compounds such as:
2,6-Dimethoxybenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2,5-dimethoxybenzoic acid: Similar structure but with different positioning of the methoxy groups, leading to different reactivity and applications.
3-Bromo-4,5-dimethoxybenzoic acid: Another isomer with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it valuable for targeted synthetic applications.
属性
IUPAC Name |
3-bromo-2,6-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQANLQRQJHIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379193 | |
| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73219-89-3 | |
| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for 3-bromo-2,6-dimethoxybenzoic acid in targeting HIV protease?
A1: this compound acts as a fragment molecule targeting a surface site on HIV protease known as the flap site. [1,2] This interaction was observed in crystallographic studies utilizing a brominated fragment library. [1] The bromine atom facilitated the identification of the binding site through anomalous scattering techniques. [1] While this compound exhibits weak binding, it highlights the potential for developing higher-affinity allosteric inhibitors targeting this site. [1]
Q2: Besides its application in HIV research, has this compound been investigated in other contexts?
A2: Interestingly, this compound was also observed to form a 1:1 crystal complex with 2',6'-dimethoxyflavone. [3] This interaction, driven by an intermolecular hydrogen bond between the carboxylic acid group of this compound and the carbonyl group of 2',6'-dimethoxyflavone, highlights its potential in forming cocrystals. [3] While the biological relevance of this complex remains unexplored, it showcases the diverse interactions this compound can engage in beyond its role as a fragment targeting HIV protease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)










